4-Methyl-5-(thien-2-yl)isoxazol-3-ol
Description
4-Methyl-5-(thien-2-yl)isoxazol-3-ol is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 4 and a thien-2-yl moiety at position 4. Isoxazol-3-ol derivatives are pharmacologically significant due to their interactions with neurotransmitter receptors, particularly GABAA receptors, as highlighted in studies on structurally related compounds .
Properties
CAS No. |
166180-40-1 |
|---|---|
Molecular Formula |
C8H7NO2S |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-methyl-5-thiophen-2-yl-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c1-5-7(11-9-8(5)10)6-3-2-4-12-6/h2-4H,1H3,(H,9,10) |
InChI Key |
FVIZIUFRALPAKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ONC1=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(thien-2-yl)isoxazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazoles, including 4-Methyl-5-(thien-2-yl)isoxazol-3-ol, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method allows for efficient and scalable production, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(thien-2-yl)isoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-Methyl-5-(thien-2-yl)isoxazol-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which 4-Methyl-5-(thien-2-yl)isoxazol-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The pharmacological and physicochemical properties of isoxazol-3-ol derivatives are heavily influenced by substituents at positions 4 and 5. Below is a comparative analysis of 4-Methyl-5-(thien-2-yl)isoxazol-3-ol with key analogs:
Pharmacological Activity
- Substituent Effects: Aryl vs. Heteroaryl Groups: Biphenyl-3-yl substitution (IC50 = 78 nM ) enhances GABAA affinity compared to benzyl (Ki = 3800 nM ), likely due to increased π-π stacking interactions. The thien-2-yl group in the target compound may offer similar electronic effects while introducing sulfur-mediated hydrogen bonding. Piperidinyl vs.
Electronic and Physicochemical Properties
- DFT Insights : Studies on thiophene-containing thiadiazines (e.g., 3,5-di(thien-2-yl)-4H-1,2,6-thiadiazin-4-one ) reveal that thienyl groups lower bandgaps and stabilize frontier molecular orbitals (FMOs), which could enhance charge transfer in receptor binding. This suggests that the thien-2-yl substituent in the target compound may improve electronic interactions with GABAA receptors compared to purely aliphatic substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
